

The Evolutionary Trajectory of Cytosolic Carbonic Anhydrases: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 13

Cat. No.: B12414120

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the evolution of cytosolic carbonic anhydrase (CA) isozymes, a critical family of metalloenzymes involved in fundamental physiological processes. This document provides a comprehensive overview of their phylogenetic relationships, kinetic properties, tissue distribution, and their role in cellular signaling, with a focus on the data and methodologies essential for advanced research and drug development.

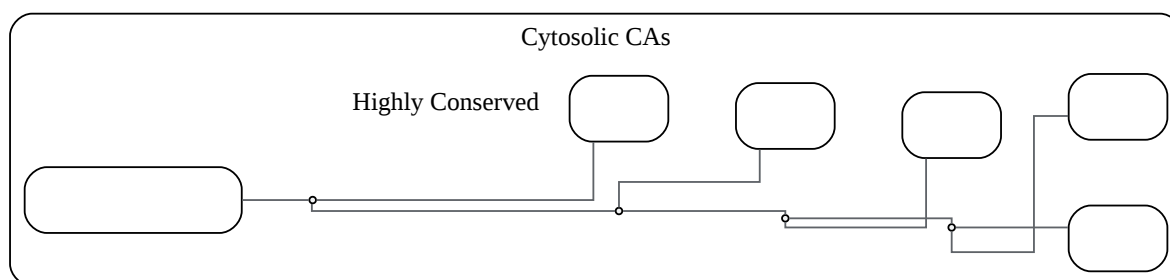
Introduction to Cytosolic Carbonic Anhydrases

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton ($\text{CO}_2 + \text{H}_2\text{O} \rightleftharpoons \text{HCO}_3^- + \text{H}^+$).^[1] In mammals, the α -CA family is a diverse group of isozymes with distinct structural and catalytic properties.^[2] The cytosolic isozymes, including CA I, CA II, CA III, CA VII, and CA XIII, are key players in intracellular pH regulation, ion transport, and various metabolic pathways.^[3] Their evolution through gene duplication and subsequent divergence has resulted in isozymes with specialized functions and tissue-specific expression patterns, making them attractive targets for therapeutic intervention in a range of diseases.

Phylogenetic Evolution of Cytosolic Carbonic Anhydrases

The evolution of cytosolic CAs is a story of gene duplication and functional specialization. The primordial CA gene likely arose before the divergence of prokaryotes and eukaryotes. Within the vertebrate lineage, a series of gene duplication events gave rise to the diverse family of α -CAs we see today. The cytosolic isozymes are thought to have evolved from a common ancestor, with CA II being one of the most evolutionarily conserved and catalytically efficient members of the family. The close linkage of the genes for CA I and CA II on the same chromosome in mice provides strong evidence for their origin from a tandem duplication event.

Below is a diagram illustrating the evolutionary relationships among the major human cytosolic carbonic anhydrase isozymes, based on sequence homology.



[Click to download full resolution via product page](#)

Evolutionary relationships of human cytosolic CAs.

Quantitative Data on Cytosolic Carbonic Anhydrases

Kinetic Properties

The catalytic efficiency of cytosolic CAs varies significantly among the isozymes, reflecting their diverse physiological roles. CA II is one of the fastest enzymes known, with a catalytic rate approaching the diffusion limit of its substrates. In contrast, CA I and CA III exhibit considerably lower catalytic activities. These differences are critical for their specific functions in different tissues.

Isozyme	kcat (s ⁻¹)	Km (mM) for CO ₂	kcat/Km (M ⁻¹ s ⁻¹)	Reference(s)
CA I	2 x 10 ⁵	4.0	5 x 10 ⁷	[4]
CA II	1.4 x 10 ⁶	12.0	1.2 x 10 ⁸	[4]
CA III	3.5 x 10 ³	8.0	4.4 x 10 ⁵	[5]
CA VII	9.6 x 10 ⁵	10.0	9.6 x 10 ⁷	[5]
CA XIII	1.8 x 10 ⁵	3.0	6.0 x 10 ⁷	[3]

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer).

Tissue Distribution

The expression of cytosolic CA isozymes is highly tissue-specific, which is fundamental to their specialized physiological functions. For instance, CA I and CA II are abundant in red blood cells, facilitating CO₂ transport, while CA III is predominantly found in skeletal muscle.

Isozyme	Major Tissues of Expression	Reference(s)
CA I	Erythrocytes, gastrointestinal tract, corneal endothelium.[6]	
CA II	Erythrocytes, kidney, brain, pancreas, gastrointestinal tract, bone.[7][8][9]	
CA III	Skeletal muscle, adipose tissue, liver.[9][10]	
CA VII	Brain (neurons), salivary glands.[11]	
CA XIII	Kidney, colon, small intestine, salivary glands.[3]	

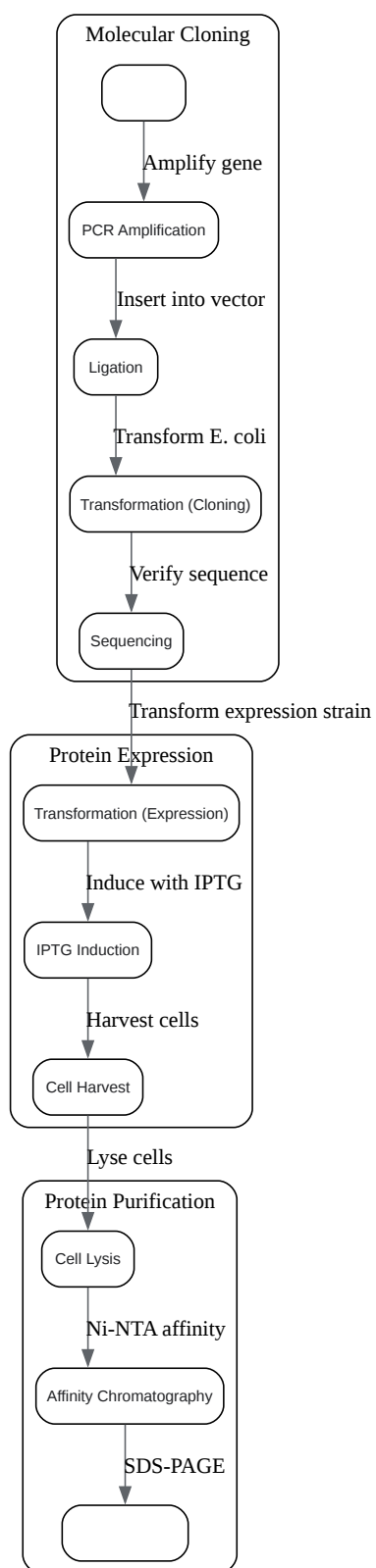
Experimental Protocols

Cloning, Expression, and Purification of Recombinant Human Carbonic Anhydrases

This protocol outlines a general workflow for producing recombinant human cytosolic CAs in *E. coli*.

- cDNA Acquisition and Cloning:
 - Obtain the full-length cDNA for the human CA isozyme of interest from a commercial source or by reverse transcription of mRNA from a relevant tissue.
 - Amplify the coding sequence using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).
 - Digest the PCR product and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.
 - Ligate the digested insert and vector and transform the resulting plasmid into a cloning strain of *E. coli* (e.g., DH5 α).
 - Verify the sequence of the construct by DNA sequencing.[\[12\]](#)
- Protein Expression:
 - Transform the verified expression plasmid into an expression strain of *E. coli* (e.g., BL21(DE3)).
 - Grow the bacterial culture in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.
 - Induce protein expression by adding a final concentration of 0.1-1.0 mM isopropyl β -D-1-thiogalactopyranoside (IPTG).
 - Continue the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.[\[13\]](#)

- Purification:
 - Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail.
 - Lyse the cells by sonication or high-pressure homogenization.
 - Clarify the lysate by centrifugation.
 - If the protein is His-tagged, apply the supernatant to a Ni-NTA affinity chromatography column.
 - Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM).
 - Elute the recombinant protein with a high concentration of imidazole (e.g., 250-500 mM).
 - Further purify the protein if necessary using techniques like ion-exchange or size-exclusion chromatography.[\[14\]](#)
 - Assess the purity of the final protein sample by SDS-PAGE.



[Click to download full resolution via product page](#)

Workflow for recombinant CA production.

Stopped-Flow Spectrophotometry for Carbonic Anhydrase Activity Assay

This method measures the kinetics of the CO₂ hydration reaction catalyzed by CAs.

- Principle: The assay monitors the change in pH resulting from the production of protons during CO₂ hydration. A pH indicator dye (e.g., phenol red) is used, and the change in its absorbance is measured over time.[\[15\]](#)
- Reagents and Equipment:
 - Stopped-flow spectrophotometer.
 - Buffer (e.g., 20 mM HEPES or Tris, pH 7.5-8.0).
 - pH indicator (e.g., phenol red).
 - CO₂-saturated water (prepared by bubbling CO₂ gas through water).
 - Purified CA enzyme solution.
- Procedure:
 - Equilibrate the stopped-flow instrument and all solutions to the desired temperature (e.g., 25°C).
 - One syringe of the stopped-flow apparatus is filled with the buffer containing the pH indicator and the CA enzyme.
 - The second syringe is filled with CO₂-saturated water.
 - Rapidly mix the contents of the two syringes.
 - Monitor the change in absorbance of the pH indicator at its λ_{max} (e.g., 557 nm for phenol red) over a short time course (milliseconds to seconds).
 - The initial rate of the reaction is determined from the slope of the absorbance change versus time.

- The uncatalyzed rate is measured in the absence of the enzyme.
- The enzyme activity is calculated from the difference between the catalyzed and uncatalyzed rates.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Immunohistochemical Localization of Carbonic Anhydrases

This technique is used to visualize the distribution of specific CA isozymes within tissues.

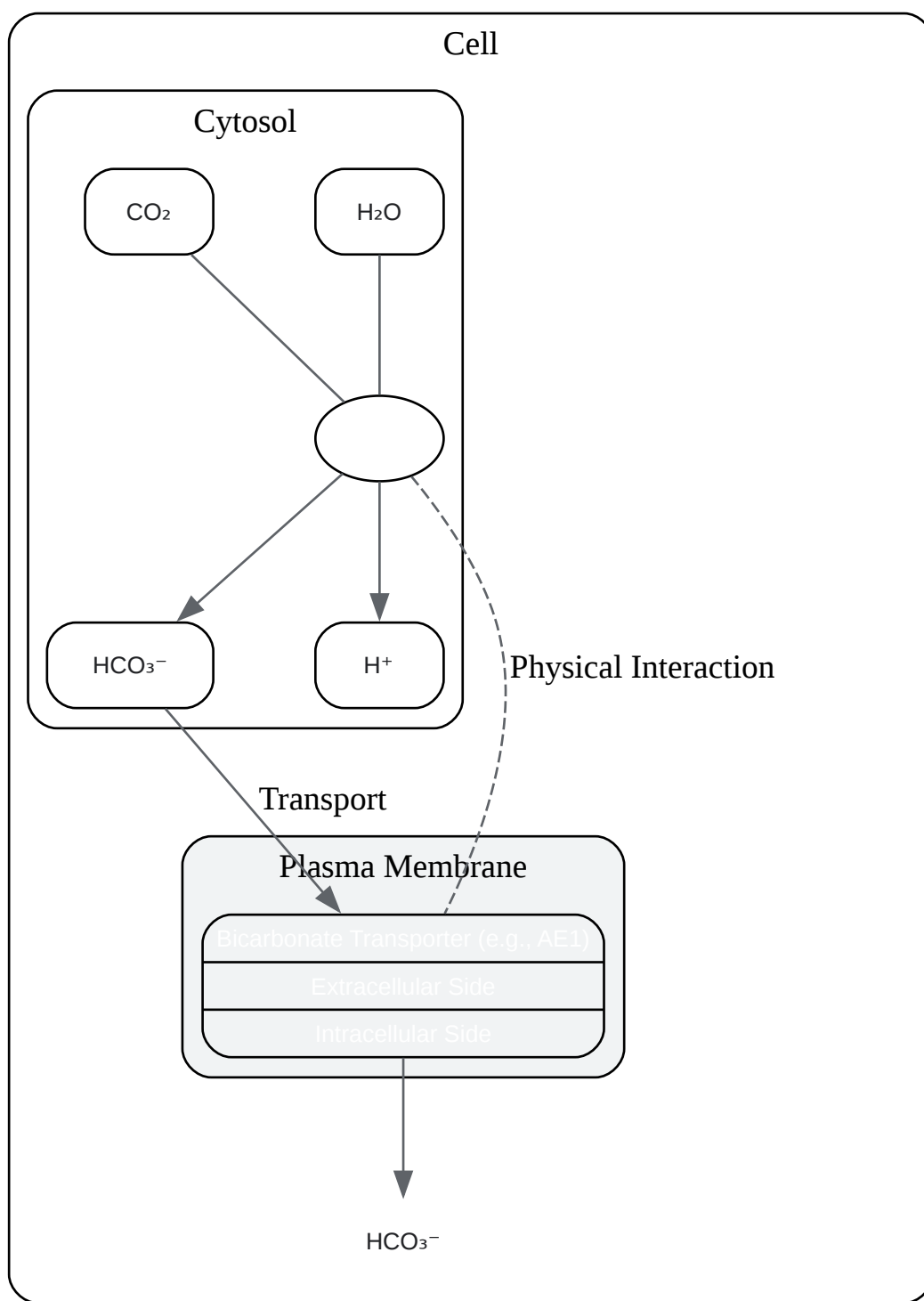
- Principle: An antibody specific to the CA isozyme of interest is used to detect the protein in tissue sections. The antibody is then visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that produces a colored precipitate at the site of the antigen.[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Procedure:
 - Fix the tissue in a suitable fixative (e.g., 10% neutral buffered formalin) and embed it in paraffin.
 - Cut thin sections (4-5 μm) and mount them on glass slides.
 - Deparaffinize the sections in xylene and rehydrate them through a series of graded alcohols.
 - Perform antigen retrieval to unmask the antigenic sites (e.g., by heat-induced epitope retrieval in a citrate buffer).
 - Block endogenous peroxidase activity with 3% hydrogen peroxide.
 - Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
 - Incubate the sections with the primary antibody against the specific CA isozyme.
 - Wash the sections and incubate with a biotinylated secondary antibody.
 - Wash and incubate with an avidin-biotin-peroxidase complex.

- Develop the color with a chromogen substrate (e.g., diaminobenzidine).
- Counterstain the sections with a nuclear stain (e.g., hematoxylin).
- Dehydrate the sections and mount with a coverslip.
- Examine the sections under a light microscope.[\[22\]](#)

Role in Cellular Signaling: The Transport Metabolon

Cytosolic CAs are not isolated catalysts; they physically and functionally interact with membrane transporters to form "transport metabolons."[\[23\]](#) These complexes facilitate the efficient transport of bicarbonate and protons across cell membranes, thereby coupling CO₂ metabolism directly to ion transport and pH regulation. For example, CA II has been shown to bind to the C-terminal tail of the anion exchanger 1 (AE1), enhancing its bicarbonate transport activity. This interaction is crucial in red blood cells for efficient CO₂ transport and in other tissues for maintaining pH homeostasis.

The formation of a transport metabolon is a key signaling mechanism where the catalytic activity of a cytosolic CA is spatially and functionally linked to the activity of a membrane transporter. This ensures that the bicarbonate produced by the CA is immediately available for transport out of the cell, or that bicarbonate entering the cell is rapidly converted to CO₂, preventing local changes in pH and ion concentrations that could disrupt cellular processes.



[Click to download full resolution via product page](#)

The Carbonic Anhydrase II - Bicarbonate Transporter Metabolon.

Recent studies have also implicated intracellular CA activity in sensitizing cancer cells to fluctuations in CO₂ partial pressure, which can occur due to intermittent blood flow in solid tumors.[24] This leads to intracellular pH oscillations that can modulate downstream signaling pathways, including those involving calcium and mTOR, potentially influencing cancer progression.

Conclusion

The cytosolic carbonic anhydrases represent a fascinating example of evolutionary adaptation, where gene duplication has led to a family of isozymes with diverse kinetic properties and tissue-specific functions. Understanding the nuances of their evolution, catalytic mechanisms, and interactions within cellular signaling networks is crucial for the development of novel therapeutic strategies targeting these versatile enzymes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the roles of cytosolic CAs in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Expression of a novel carbonic anhydrase, CA XIII, in normal and neoplastic colorectal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamics of carbonic anhydrase catalysis. A comparison between human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue expression of CA1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. The differential expression of cytosolic carbonic anhydrase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunohistochemical localization of carbonic anhydrase isoenzymes in the human pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Region- and cell-specific differences in the distribution of carbonic anhydrases II, III, XII, and XIV in the adult rat epididymis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cloning, expression, purification and characterization of human mitochondrial carbonic anhydrase VA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Recombinant human carbonic anhydrase VII: Purification, characterization, inhibition, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 18. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemical localization of human carbonic anhydrase isoenzyme C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunohistochemistry of carbonic anhydrases I, II and VI in the rat lingual serous salivary glands of von Ebner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 22. Immunohistochemical localization of carbonic anhydrases I, II, and VI in the developing rat sublingual and submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transport metabolons with carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO₂ Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Evolutionary Trajectory of Cytosolic Carbonic Anhydrases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414120#evolution-of-cytosolic-carbonic-anhydrase-isozymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com